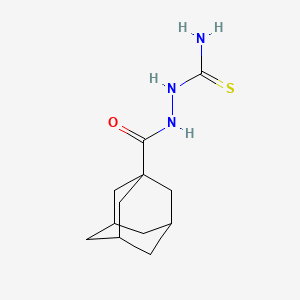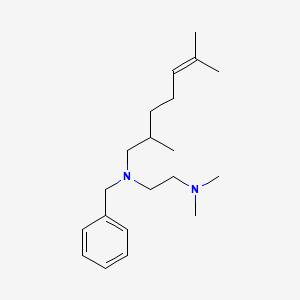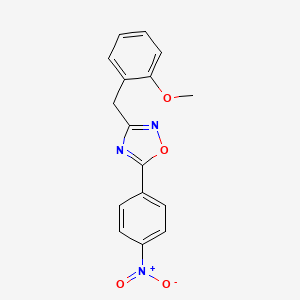![molecular formula C24H33N3O B5120335 1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications.
Mechanism of Action
MeOPP exerts its pharmacological effects by binding to and activating the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, resulting in the observed biochemical and physiological effects of MeOPP.
Biochemical and Physiological Effects
MeOPP has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications. MeOPP has been shown to have anxiolytic, antidepressant, antipsychotic, anticonvulsant, and analgesic effects in preclinical studies. MeOPP has also been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Advantages and Limitations for Lab Experiments
MeOPP has several advantages for use in lab experiments. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. MeOPP is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also some limitations to the use of MeOPP in lab experiments. MeOPP has a relatively short half-life, which means that its effects may be transient and difficult to study over longer periods. MeOPP also has a relatively low solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
There are several future directions for the study of MeOPP. One area of research is the development of novel drugs based on MeOPP that have improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of the serotonin 5-HT1A receptor in various biological processes, including mood regulation, anxiety, and stress. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MeOPP and its derivatives for various therapeutic applications.
Synthesis Methods
The synthesis of MeOPP involves the reaction of 1-(3-methoxyphenyl)piperazine with 1-(2-phenylethyl)piperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
MeOPP has been extensively studied for its potential therapeutic applications in various areas such as neuroscience, pharmacology, and drug discovery. In neuroscience, MeOPP has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
In pharmacology, MeOPP has been found to possess a range of pharmacological properties such as antipsychotic, anticonvulsant, and analgesic effects. MeOPP has been shown to be effective in animal models of schizophrenia, epilepsy, and neuropathic pain.
In drug discovery, MeOPP has been used as a lead compound for the development of novel drugs targeting the serotonin 5-HT1A receptor. MeOPP has been modified to improve its pharmacokinetic properties and selectivity, resulting in the development of several promising drug candidates.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-28-24-9-5-8-23(20-24)27-18-16-26(17-19-27)22-11-14-25(15-12-22)13-10-21-6-3-2-4-7-21/h2-9,20,22H,10-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBPSJIUKTWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)


![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)
